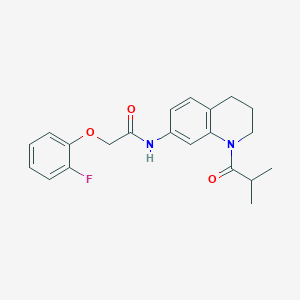

2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as tetrahydroquinolines, which have been shown to possess a range of biological activities.

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Fluorescence Properties

Research into structural aspects and properties of similar isoquinoline-based compounds has revealed significant findings. For instance, studies have explored the structural behavior of amide-containing isoquinoline derivatives under different conditions, revealing their potential in forming gels and crystalline solids upon treatment with various mineral acids. This structural flexibility suggests potential applications in materials science, particularly in the development of new materials with specific mechanical properties or responsive behaviors under different environmental conditions. Additionally, these compounds have shown intriguing fluorescence properties when forming host–guest complexes, indicating potential applications in the development of fluorescent markers or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).

Synthesis and Bioactive Compound Development

The facile synthesis of related compounds, such as through cyclisation processes, has been documented, highlighting a pathway to complex and bioactive molecules that could serve as key intermediates in pharmaceutical synthesis. This underscores the significance of such compounds in the drug development process, potentially leading to new treatments or therapeutic agents (F. King, 2007).

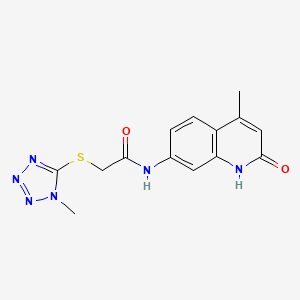

Ligand for Peripheral Benzodiazepine Receptors

Investigations into the binding characteristics of specific ligands to peripheral benzodiazepine receptors have provided insights into the neurological applications of related compounds. Such studies are crucial for understanding the role of peripheral benzodiazepine receptors in various physiological processes and pathologies, potentially leading to novel therapeutic targets for neurological and psychiatric disorders (S. Chaki, T. Funakoshi, R. Yoshikawa, et al., 1999).

Anticancer and Antimalarial Activities

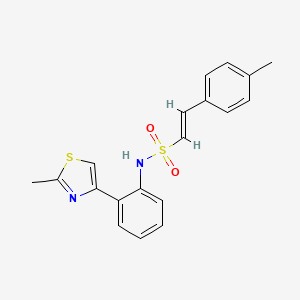

The synthesis of sulfonamide derivatives and their evaluation for cytotoxic activity against cancer cell lines has opened new avenues for the development of anticancer agents. Such research is pivotal for the discovery of new drugs with improved efficacy and specificity for cancer treatment. Additionally, compounds with structural similarities have shown potential in vitro antiplasmodial properties, underscoring their relevance in the search for new antimalarial therapies (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).

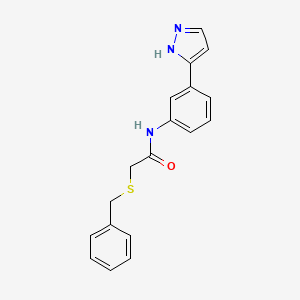

Fluorescent Sensing and Optical Properties

The development of fluorescent sensors based on quinoline platforms for distinguishing metal ions signifies the application of such compounds in analytical chemistry. This research highlights the potential of these compounds in environmental monitoring, bioimaging, and diagnostics, where specific and sensitive detection of metal ions is required (Xiaoyan Zhou, Pengxuan Li, Zhaohua Shi, et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been associated with anticonvulsant activities .

Mode of Action

The compound interacts with its targets to exert its effects. In the case of anticonvulsant activity, it is suggested that the effect is mediated by benzodiazepine receptors and other unknown mechanisms .

Biochemical Pathways

Given its suggested anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .

Result of Action

The compound’s action at the molecular and cellular level results in its therapeutic effects. In the context of anticonvulsant activity, this could involve reducing neuronal excitability or modulating neurotransmission .

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-5-6-15-9-10-16(12-18(15)24)23-20(25)13-27-19-8-4-3-7-17(19)22/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNBOCSLTOZGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)

![(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2469677.png)

![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)

![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)